molecular formula C40H56O4 B15193810 Luteoxanthin CAS No. 1912-50-1

Luteoxanthin

Cat. No.: B15193810
CAS No.: 1912-50-1
M. Wt: 600.9 g/mol
InChI Key: YNNRPBRNWWIQPQ-MAAFUUECSA-N
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Description

Luteoxanthin is a naturally occurring epoxycarotenol, specifically a xanthophyll, which is a type of carotenoid. It is characterized by its chemical structure consisting of 5,6,5’,8’-tetrahydro-β,β-carotene-3,3’-diol with epoxy groups at the 5,6- and 5’,8’-positions . Carotenoids like this compound are responsible for the yellow, orange, and red pigments in many plants and are crucial for photosynthesis and photoprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: Luteoxanthin can be synthesized through various chemical reactions involving the epoxidation of lutein or other carotenoids. The process typically involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce epoxy groups into the carotenoid structure .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as green leafy vegetables and certain fruits. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) . Optimization of solvent combinations and extraction conditions is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: Luteoxanthin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

Luteoxanthin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Luteoxanthin is similar to other epoxycarotenoids such as:

  • Lutein-5,6-epoxide
  • Neoxanthin
  • Violaxanthin

These compounds share structural similarities but differ in the position and number of epoxy groups. This compound is unique due to its specific epoxy group arrangement, which influences its chemical reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant importance in various fields, from chemistry and biology to medicine and industry. Its unique structure and properties make it a valuable subject of study and application.

Properties

CAS No.

1912-50-1

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol

InChI

InChI=1S/C40H56O4/c1-28(17-13-18-30(3)21-22-40-37(7,8)25-33(42)27-39(40,10)44-40)15-11-12-16-29(2)19-14-20-31(4)34-23-35-36(5,6)24-32(41)26-38(35,9)43-34/h11-23,32-34,41-42H,24-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t32-,33-,34?,38+,39+,40-/m0/s1

InChI Key

YNNRPBRNWWIQPQ-MAAFUUECSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C1C=C2[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C/[C@]34[C@](O3)(C[C@H](CC4(C)C)O)C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C

Origin of Product

United States

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